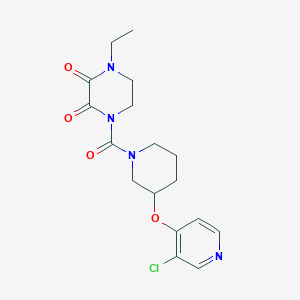![molecular formula C22H19N3OS B2533996 4-fenil-N-(3-(tiazolo[5,4-b]piridin-2-il)fenil)butanamida CAS No. 863589-30-4](/img/structure/B2533996.png)
4-fenil-N-(3-(tiazolo[5,4-b]piridin-2-il)fenil)butanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide is a complex organic compound that features a thiazolo[5,4-B]pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Aplicaciones Científicas De Investigación
4-Phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
- The primary targets of this compound are phosphoinositide 3-kinases (PI3Ks). Specifically, it potently inhibits PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ with nanomolar IC50 values . Among these isoforms, PI3Kα is a key player in cellular signaling pathways.
Target of Action
Biochemical Pathways
Análisis Bioquímico
Biochemical Properties
It has been suggested that this compound might show potent inhibitory activity against phosphoinositide 3-kinase (PI3K), a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Cellular Effects
Given its potential PI3K inhibitory activity, it could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolo[5,4-B]pyridine core, which is then functionalized to introduce the phenyl and butanamide groups. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[5,4-B]pyridine derivatives: These compounds share the thiazolo[5,4-B]pyridine core and exhibit similar biological activities.
Phenylbutanamides: Compounds with a phenylbutanamide structure but different substituents on the phenyl ring.
Uniqueness
4-Phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide is unique due to its specific combination of the thiazolo[5,4-B]pyridine core and the phenylbutanamide structure.
Propiedades
IUPAC Name |
4-phenyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c26-20(13-4-9-16-7-2-1-3-8-16)24-18-11-5-10-17(15-18)21-25-19-12-6-14-23-22(19)27-21/h1-3,5-8,10-12,14-15H,4,9,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSMUTSRMOQKRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2533913.png)



![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(dimethylamino)acetamide](/img/structure/B2533919.png)

![1,1-Bis(4-chlorophenyl)-2-[(2-fluorobenzyl)amino]-1-ethanol](/img/structure/B2533925.png)
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2533927.png)
![N-[2-[2-[[Acetyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2533928.png)

![3-(2-methyl-1H-imidazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B2533930.png)
![2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-4-(methylsulfanyl)butanoic acid](/img/structure/B2533933.png)


